4-Methylnicotinamide

Descripción general

Descripción

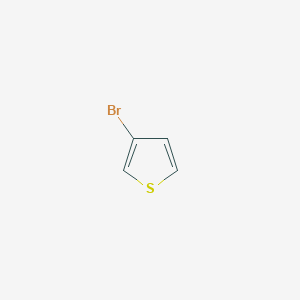

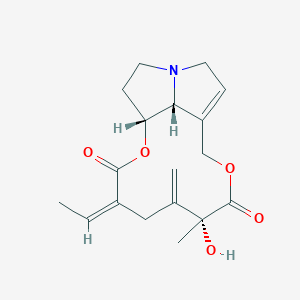

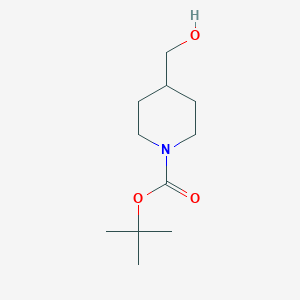

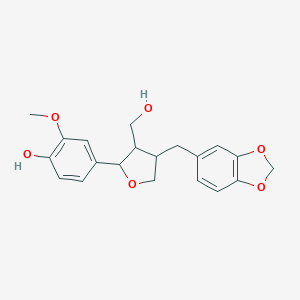

4-Methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3). It is used to diagnose niacin deficiency by measuring 4-Methylnicotinamide in the urine . It has a molecular formula of C7H8N2O .

Synthesis Analysis

The synthesis of 4-Methylnicotinamide involves the methylation of nicotinamide. The enzyme Nicotinamide N-Methyltransferase (NNMT) plays a central role in this process .

Molecular Structure Analysis

The molecular structure of 4-Methylnicotinamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Aging Properties

4-Methylnicotinamide, also known as Nicotinamide, has been found to have antioxidant properties . It can restore cellular NAD+ pool and mitochondrial energetics, attenuate oxidative stress and inflammatory response . These properties make it a potential ingredient in anti-aging skincare products .

Skin Health and Pigmentation Control

Nicotinamide has been shown to enhance the extracellular matrix and skin barrier, and inhibit the pigmentation process in the skin . Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials .

Metabolic Pathways

Nicotinamide plays a crucial role in various metabolic pathways. It contributes to cellular energy metabolism and defense systems . It is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored .

Methionine Metabolism

Methionine uptake and metabolism involve a host of cellular functions including methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism . 4-Methylnicotinamide plays a role in these processes .

Quantitative Determination of Certain Drugs

The reaction between N1-methylnicotinamide iodide (NMNI) and the active methylene group-containing compounds yields a fluorescent product, which can be used in the quantitative determination of certain drugs .

Dietary Impact on Health and Cancer

The levels of methionine obtained from the diet can have a large effect on cellular methionine metabolism . This establishes a link between nutrition and tumor cell metabolism that may allow for tumor-specific metabolic vulnerabilities that can be influenced by diet .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is primarily used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine . The primary target of 4-Methylnicotinamide is nicotinamide N-methyltransferase (NNMT), an enzyme expressed predominantly in the liver .

Mode of Action

It is known that it is metabolized by nampt to restore the nad+ pool and delay the senescence of cells .

Biochemical Pathways

4-Methylnicotinamide is involved in the NAD salvage pathway from nicotinamide. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) .

Pharmacokinetics

It is known that 4-methylnicotinamide is excreted in the urine .

Result of Action

The result of 4-Methylnicotinamide’s action is the restoration of the cellular NAD+ pool and mitochondrial energetics, attenuation of oxidative stress and inflammatory response .

Action Environment

The action of 4-Methylnicotinamide can be influenced by various environmental factors. For instance, it has been suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

Propiedades

IUPAC Name |

4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKLOQCGXUTBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222815 | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylnicotinamide | |

CAS RN |

7250-52-4 | |

| Record name | 4-Methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7250-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Methylnicotinamide used in studying enzyme activity?

A1: 4-Methylnicotinamide serves as a valuable substrate for investigating the activity of nicotinamide N-methyltransferase (NMT). [, ] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to nicotinamide, forming 1-methylnicotinamide. Interestingly, studies have shown that 4-MN can also act as a methyl acceptor for this enzyme, producing 1,4-dimethylnicotinamide. [, ] This reaction can be easily monitored using fluorescence techniques, making 4-MN a convenient tool for NMT assays. [, ]

Q2: Can 4-Methylnicotinamide be chemically modified, and how do these changes affect its properties?

A3: Researchers have explored various chemical modifications of 4-methylnicotinamide to understand its reactivity and potentially enhance its properties. One study investigated the reduction of 4-MN derivatives using sodium dithionite and sodium borohydride. [] These reactions resulted in the formation of 1,4-dihydronicotinamides and 1,6-dihydro-derivatives, respectively. [] Such modifications could potentially alter the molecule's pharmacological properties and provide insights for designing novel compounds with specific activities.

Q3: Has 4-Methylnicotinamide been used in the development of any new drug candidates?

A4: Indeed, 4-methylnicotinamide has served as a starting point for designing safer analogs of drugs like flupirtine and retigabine. [] These drugs, used to treat pain and epilepsy, were withdrawn from the market due to safety concerns, including liver injury and tissue discoloration. Researchers discovered that these adverse effects might be linked to the formation of toxic metabolites, specifically quinone diimines, from the parent drugs. [] To circumvent this issue, a series of 4-methylnicotinamide derivatives were synthesized, strategically placing nitrogen substituents to direct metabolism away from quinone diimine formation. [] This approach led to the identification of promising flupirtine analogs with potent potassium channel opening activity and a reduced risk of forming toxic metabolites. []

Q4: Are there any analytical techniques specifically developed for studying 4-Methylnicotinamide?

A5: While standard analytical methods are applicable, the interaction of 4-methylnicotinamide with NMT has enabled the development of specific and sensitive fluorometric assays. [, ] These assays exploit the fluorescent properties of the reaction product, 1,4-dimethylnicotinamide, enabling its quantification even at very low concentrations (100 pmol). [] This technique has proven valuable in studying NMT activity in various biological samples, including rat liver and brain tissues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)